Stannane, butylhydroxyoxo-

Catalog No.
S772953
CAS No.
2273-43-0
M.F
C4H10O2Sn
M. Wt
208.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stannane, butylhydroxyoxo-

CAS Number

2273-43-0

Product Name

Stannane, butylhydroxyoxo-

IUPAC Name

butyl-hydroxy-oxotin

Molecular Formula

C4H10O2Sn

Molecular Weight

208.83 g/mol

InChI

InChI=1S/C4H9.H2O.O.Sn/c1-3-4-2;;;/h1,3-4H2,2H3;1H2;;/q;;;+1/p-1

InChI Key

WIHMDCQAEONXND-UHFFFAOYSA-M

SMILES

CCCC[Sn](=O)O

Canonical SMILES

CCCC[Sn](=O)O

The exact mass of the compound Stannane, butylhydroxyoxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179724. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Stannane, butylhydroxyoxo- (CAS 2273-43-0), commercially recognized as butylstannoic acid or monobutyltin oxide (MBTO), is a high-efficiency, hydrolytically stable organotin catalyst. Primarily utilized in high-temperature esterification, transesterification, and polycondensation reactions, this amorphous white solid accelerates reaction kinetics at temperatures between 210°C and 240°C. From a procurement perspective, its defining value lies in its phase-transfer behavior: it begins to solubilize in carboxylic acids at 80°C and seamlessly integrates into the final polymer matrix without requiring post-reaction neutralization or filtration. Furthermore, its neutral pH and non-corrosive nature make it a highly process-friendly alternative to traditional acid catalysts, ensuring high-purity, low-color resin outputs for demanding coating and plasticizer applications .

Substituting Stannane, butylhydroxyoxo- with generic alternatives introduces severe regulatory, operational, or quality bottlenecks. Defaulting to dibutyltin oxide (DBTO) triggers strict REACH compliance issues, as DBTO contains high levels of dibutyltin (DBT), which is heavily restricted (often limited to <0.1% by weight of tin) in consumer and industrial products. Conversely, substituting with tin-free titanate catalysts (like tetrabutyl titanate) introduces extreme moisture sensitivity; titanates rapidly hydrolyze in the presence of residual water to form insoluble titanium dioxide, leading to severe haze and color degradation in clear resins. Finally, reverting to traditional strong acid catalysts (e.g., p-toluenesulfonic acid) drives unwanted side reactions—such as the dehydration and etherification of polyhydric alcohols—which skew stoichiometry, darken the product, and mandate costly post-reaction neutralization and filtration steps .

Regulatory Compliance and Toxicity Profile vs. Dibutyltin Oxide (DBTO)

A critical procurement driver for Stannane, butylhydroxyoxo- is its ultra-high purity regarding restricted organotin species. While DBTO is fundamentally composed of dibutyltin, which is restricted under REACH to <0.1% by weight in consumer applications, high-grade MBTO is engineered to contain industry-leading low levels of DBT (typically ≤0.3% in the raw catalyst, translating to negligible parts-per-million levels in the final resin). This allows manufacturers to utilize highly effective organotin catalysis without breaching strict environmental and consumer safety thresholds .

Evidence DimensionDibutyltin (DBT) content and regulatory restriction
Target Compound DataMBTO contains ≤0.3% residual DBT, yielding final product concentrations well below regulatory limits.
Comparator Or BaselineDBTO (Dibutyltin oxide), which natively exceeds the 0.1% REACH restriction limit for DBT.
Quantified DifferenceMBTO avoids the >0.1% DBT threshold, enabling unrestricted use in compliant downstream consumer formulations.
ConditionsRegulatory compliance evaluation for polyurethane and saturated polyester resin formulations.

Enables procurement to secure high-performance organotin catalysis while maintaining strict compliance with global REACH and consumer safety regulations.

Reaction Kinetics and Energy Efficiency vs. Tin-Free Catalysts

In industrial alkyd and polyester synthesis, Stannane, butylhydroxyoxo- demonstrates significantly superior catalytic activity compared to tin-free alternatives. When utilized at standard loading levels, MBTO reduces overall esterification reaction times by 20% to 25% relative to non-tin baselines. By lowering the activation energy, it allows reactions to proceed efficiently at lower temperatures (210°C–240°C), which translates directly to reduced energy consumption, shorter batch cycle times, and increased overall plant throughput [1].

Evidence DimensionEsterification reaction time
Target Compound Data20% to 25% reduction in total reaction cycle time.
Comparator Or BaselineTin-free esterification catalysts (e.g., titanates or zinc-based catalysts).
Quantified Difference20–25% faster reaction kinetics.
ConditionsSynthesis of short, medium, and long oil alkyds at 210°C–240°C.

Directly increases manufacturing capacity and lowers energy costs per batch, providing a rapid return on investment for the catalyst purchase.

Hydrolytic Stability and Optical Clarity vs. Titanate Catalysts

Unlike highly reactive titanate catalysts (such as tetrabutyl titanate, TBT), which are notoriously moisture-sensitive, Stannane, butylhydroxyoxo- is hydrolytically stable. TBT reacts with residual moisture in raw materials to precipitate titanium dioxide (TiO2), causing irreversible haze and requiring strict anhydrous handling. MBTO can be charged upfront with all other aqueous or moisture-containing reactants without degrading. This stability eliminates the need for special handling protocols and results in polymers with superior color properties and significantly less haze formation .

Evidence DimensionMoisture tolerance and final resin haze
Target Compound DataHydrolytically stable; yields clear resins with reduced haze.
Comparator Or BaselineTetrabutyl titanate (TBT), which hydrolyzes to form insoluble TiO2 haze.
Quantified DifferenceComplete elimination of moisture-induced catalyst degradation and subsequent filtration requirements.
ConditionsUpfront catalyst charging in polycondensation reactors with standard commercial-grade (non-anhydrous) reactants.

Simplifies the manufacturing workflow by allowing upfront charging without inert/anhydrous handling, reducing off-spec batches due to haze.

Selectivity and Side-Reaction Mitigation vs. Strong Acid Catalysts

Traditional strong acid catalysts, such as p-toluenesulfonic acid (PTSA), often drive detrimental side reactions at elevated temperatures, particularly the dehydration and oxidative degradation of polyhydric and secondary alcohols. Stannane, butylhydroxyoxo- operates at a neutral pH and functions via a highly selective coordination mechanism. This minimizes etherification and oxidative breakdown, preserving the stoichiometric balance of the reactants and preventing the dark coloration typically associated with acid-catalyzed high-temperature degradation .

Evidence DimensionIncidence of polyol dehydration and oxidative degradation
Target Compound DataNeutral pH coordination minimizes side reactions, preserving color and stoichiometry.
Comparator Or BaselineStrong acid catalysts (e.g., PTSA), which aggressively promote polyol etherification and dehydration.
Quantified DifferenceSignificant reduction in secondary alcohol degradation and elimination of post-reaction neutralization steps.
ConditionsHigh-temperature (210°C–250°C) esterification of secondary and polyhydric alcohols.

Ensures high batch-to-batch reproducibility and optical clarity in the final resin, eliminating the need for costly post-reaction neutralization and filtration.

Synthesis of Saturated Polyester Resins for Powder Coatings

Utilizing its high thermal stability (up to 250°C) and lack of post-reaction filtration, MBTO is the ideal choice for producing clear, high-performance powder and coil coating resins .

Production of High-Clarity Polymeric Plasticizers

The compound's high selectivity and hydrolytic stability prevent haze and color degradation, making it optimal for synthesizing premium polymeric plasticizers where optical clarity is paramount .

High-Throughput Alkyd Resin Manufacturing

Leveraging the 20–25% reduction in reaction times, industrial alkyd producers can use MBTO to significantly increase plant capacity and reduce energy consumption per batch [1].

Precursor for Advanced Silicone and Polyurethane Curing Agents

Due to its industry-leading low levels of restricted DBT/TBT species, it serves as a highly compliant intermediate raw material for synthesizing downstream organotin stabilizers and cross-linking catalysts .

Physical Description

DryPowde

UNII

G34WDA7Z2E

GHS Hazard Statements

Aggregated GHS information provided by 587 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 164 of 587 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 423 of 587 companies with hazard statement code(s):;
H315 (91.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H410 (21.04%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (77.54%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2273-43-0

Wikipedia

Butylstannonic acid

General Manufacturing Information

All other chemical product and preparation manufacturing
Stannane, butylhydroxyoxo-: ACTIVE

Dates

Last modified: 08-15-2023

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